Absolute Oral Bioavailability: Choline Fenofibrate 93.4% vs Fenofibric Acid 40.0% in Rat Model
In a direct head-to-head preclinical pharmacokinetic study in Sprague-Dawley rats, choline fenofibrate demonstrated absolute oral bioavailability of 93.4%, which is approximately 2.3-fold higher than the 40.0% absolute oral bioavailability observed for fenofibric acid administered as the free acid [1]. The study employed a validated UPLC-MS/MS method with a lower limit of quantification of 5 ng/mL and linearity from 0.005-10 μg/mL [1]. Both compounds were administered at 4 mg/kg oral dose following intravenous administration for absolute bioavailability calculation.
| Evidence Dimension | Absolute oral bioavailability (F%) |
|---|---|
| Target Compound Data | 93.4% |
| Comparator Or Baseline | Fenofibric acid: 40.0% |
| Quantified Difference | +53.4 percentage points (2.34-fold higher) |
| Conditions | Male Sprague-Dawley rats (200-250g); oral dose 4 mg/kg; UPLC-MS/MS analysis |
Why This Matters
This 2.3-fold bioavailability advantage directly impacts dose selection in preclinical efficacy studies and provides a key selection criterion for formulation scientists developing oral fenofibric acid-based products.
- [1] Wei X, Li P, Liu M, et al. Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2017;31(4):e3832. View Source
